4-Methylphenyl sulfurochloridoite
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Overview
Description
4-Methylphenyl sulfurochloridoite is an organosulfur compound that features a sulfur atom bonded to a chlorine atom and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl sulfurochloridoite typically involves the reaction of 4-methylphenyl thiol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Methylphenyl thiol+Sulfur dichloride→4-Methylphenyl sulfurochloridoite
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl sulfurochloridoite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylphenyl sulfurochloridoite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl sulfurochloridoite involves its ability to act as an electrophile due to the presence of the sulfur-chlorine bond. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl sulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a sulfurochloridoite group.
4-Methylphenyl thiol: Contains a thiol group instead of a sulfurochloridoite group.
4-Methylphenyl sulfoxide: An oxidized form of 4-Methylphenyl sulfurochloridoite.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the sulfur-chlorine bond, which imparts distinct chemical properties. Its ability to undergo a variety of reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
61268-28-8 |
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Molecular Formula |
C7H7ClO2S |
Molecular Weight |
190.65 g/mol |
IUPAC Name |
1-chlorosulfinyloxy-4-methylbenzene |
InChI |
InChI=1S/C7H7ClO2S/c1-6-2-4-7(5-3-6)10-11(8)9/h2-5H,1H3 |
InChI Key |
OXGOZJDTWIUMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)Cl |
Origin of Product |
United States |
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